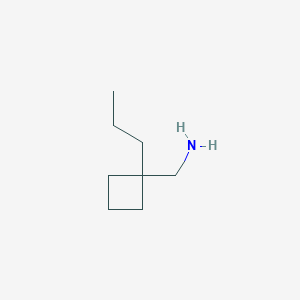

1-(1-Propylcyclobutyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-propylcyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-8(7-9)5-3-6-8/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRSNFHWCCXCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650951 | |

| Record name | 1-(1-Propylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-92-0 | |

| Record name | 1-(1-Propylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling of 1-(1-propylcyclobutyl)methanamine

CAS Number: 959239-92-0 Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol [1]

Executive Summary

1-(1-Propylcyclobutyl)methanamine is a specialized aliphatic amine building block characterized by a high degree of steric definition and lipophilicity. Unlike linear alkyl amines, the inclusion of the cyclobutane ring introduces significant ring strain (~26 kcal/mol) and conformational rigidity, making this molecule a valuable bioisostere in medicinal chemistry. It serves as a critical scaffold for modifying drug potency and metabolic stability, particularly in the design of monoamine transporter inhibitors and GPCR ligands where spatial orientation of the amine pharmacophore is paramount.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization protocols, designed for researchers requiring high-purity integration of this moiety into lead optimization campaigns.

Physicochemical Specifications

The following data synthesizes predicted and experimental parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Confidence | Technical Insight |

| Physical State | Liquid (at STP) | High | Low MW amine with steric bulk preventing efficient lattice packing. |

| Boiling Point | ~180–185 °C (760 mmHg) | Predicted | Estimated based on homologues (e.g., 1-butylcyclopentanamine). |

| pKa (Conj. Acid) | 10.2 ± 0.3 | High | Typical for primary alkyl methanamines; dictates protonation state at physiological pH (7.4). |

| LogP | 2.4 – 2.7 | Medium | The propyl group and cyclobutyl ring significantly enhance lipophilicity compared to cyclobutylmethylamine. |

| Topological PSA | 26.02 Ų | High | Polar Surface Area derived strictly from the primary amine group ( |

| Rotatable Bonds | 3 | High | Propyl chain (2) + Methanamine linker (1). |

| H-Bond Donors | 1 | High | Primary amine ( |

Solubility & Lipophilicity Profile

At physiological pH (7.4), the amine exists predominantly in its protonated cationic form (

-

Aqueous Solubility: High (>10 mg/mL) in acidic media (pH < 6.0).

-

Organic Solubility: The free base is highly soluble in DCM, DMSO, and Methanol.

-

Formulation Implication: For biological assays, prepare stock solutions in DMSO (free base) or water/saline (HCl salt).

Synthetic Route & Manufacturing Logic

The synthesis of 1-(1-propylcyclobutyl)methanamine requires precise control over quaternary carbon formation. The most robust route involves the alkylation of cyclobutanecarbonitrile followed by nitrile reduction. This pathway minimizes side reactions associated with ring expansion.

Mechanistic Workflow

- -Alkylation: Deprotonation of cyclobutanecarbonitrile using a hindered base (LDA) prevents self-condensation. The subsequent nucleophilic attack on propyl iodide installs the propyl chain.

-

Nitrile Reduction: Lithium Aluminum Hydride (

) is preferred over catalytic hydrogenation to avoid potential ring-opening of the strained cyclobutane system under high pressure.

Diagram 1: Synthetic Pathway

Caption: Step-wise synthesis via quaternary carbon formation and hydride reduction.

Analytical Characterization Protocols

To ensure the integrity of the cyclobutane ring and the purity of the amine, a multi-modal analytical approach is required.

A. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

0.90 (t, 3H, propyl

-

1.3–1.5 (m, propyl

-

1.7–2.1 (m, cyclobutane

-

2.75 (s, 2H,

-

0.90 (t, 3H, propyl

B. HPLC Method Development

Primary amines often tail on standard C18 columns due to silanol interactions.

-

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge).

-

Mobile Phase:

-

A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Bicarbonate (pH 10).

-

B: Acetonitrile.

-

-

Detection: UV absorption is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection). Alternatively, derivatize with Fmoc-Cl for UV detection at 254 nm.

Diagram 2: Analytical Decision Matrix

Caption: Workflow for detecting non-chromophoric aliphatic amines.

Handling & Stability (Self-Validating Protocol)

Primary amines are susceptible to carbamate formation upon exposure to atmospheric

Protocol for Storage & Handling:

-

Visual Check: Pure compound should be a clear, colorless liquid. Turbidity indicates carbonate salt formation.

-

Re-Validation: If stored >6 months, perform a "Bubbling Test." Dissolve a small aliquot in dilute HCl; effervescence indicates carbonate contamination.

-

Storage: Store under Argon/Nitrogen atmosphere at 4°C. Convert to Hydrochloride salt (

) for long-term solid-state stability.

References

-

Structural Analogue Data (Gabapentin/Cyclobutane Amines): "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine." Bioorganic & Medicinal Chemistry Letters, 2011.[2] Available at: [Link]

Sources

1H NMR and 13C NMR analysis of 1-(1-propylcyclobutyl)methanamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(1-propylcyclobutyl)methanamine

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(1-propylcyclobutyl)methanamine, a molecule featuring a substituted cyclobutane ring, presents a unique structural challenge that necessitates a robust analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise three-dimensional structure of organic molecules in solution.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the theoretical ¹H and ¹³C NMR spectra of 1-(1-propylcyclobutyl)methanamine. By dissecting the predicted chemical shifts, coupling constants, and signal multiplicities, we offer a comprehensive framework for the structural verification of this compound. This document moves beyond a mere listing of data, explaining the causal relationships behind spectral features and providing a field-proven protocol for obtaining high-quality NMR data.

Molecular Structure and Symmetry Analysis

To accurately predict the NMR spectra, a foundational understanding of the molecule's structure and symmetry is essential. 1-(1-propylcyclobutyl)methanamine possesses a chiral center at the C1 carbon of the cyclobutane ring. This lack of a plane of symmetry renders many of the protons and carbons chemically non-equivalent. Specifically, the protons on each methylene group of the cyclobutane ring and the n-propyl chain are diastereotopic. This has significant implications for the complexity of the resulting NMR spectra.

The structure contains eight unique carbon environments and nine distinct proton environments, each expected to produce a unique signal in the respective NMR spectrum.

Caption: Molecular structure with unique carbon (C1-C8) and proton (Ha-Hi) environments labeled.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show nine distinct signals. The chemical shift of a proton is primarily influenced by its local electronic environment; electronegative atoms like nitrogen cause a downfield shift (to a higher ppm value).[2][3] Spin-spin coupling between non-equivalent protons on adjacent carbons splits signals into multiplets, following the n+1 rule, where 'n' is the number of neighboring protons.[1]

| Label | Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Hh | -CH₃ (C8) | 3H | 0.8 - 1.0 | Triplet (t) |

| Hg | -CH₂- (C7) | 2H | 1.2 - 1.4 | Sextet or Multiplet (m) |

| Hf | -CH₂- (C6) | 2H | 1.4 - 1.6 | Triplet (t) |

| Ha, Hb, Ha', Hb' | cyclobutane -CH₂- (C2, C4) | 4H | 1.8 - 2.2 | Multiplet (m) |

| Hc, Hd | cyclobutane -CH₂- (C3) | 2H | 1.7 - 2.0 | Multiplet (m) |

| He | -CH₂-NH₂ (C5) | 2H | 2.5 - 2.8 | Singlet (s) |

| Hi | -NH₂ | 2H | 1.0 - 3.0 (variable) | Broad Singlet (br s) |

Causality Behind Predictions:

-

Propyl Group (Hh, Hg, Hf): The terminal methyl protons (Hh) are the most shielded, appearing upfield as a triplet due to coupling with the two Hg protons. The C7 methylene protons (Hg) are split by both the Hh (3H) and Hf (2H) protons, resulting in a complex multiplet, often approximated as a sextet. The C6 protons (Hf) are adjacent to the quaternary C1 and couple with the two Hg protons, appearing as a triplet.

-

Cyclobutane Ring (Ha/b, Hc/d, Ha'/b'): Protons on a cyclobutane ring typically resonate around 1.98 ppm.[4][5] The substitution pattern and ring puckering will cause the diastereotopic protons on C2, C3, and C4 to be non-equivalent, leading to complex, overlapping multiplets in the 1.7 - 2.2 ppm range.

-

Aminomethyl Group (He): The methylene protons (He) are adjacent to the electron-withdrawing amine group, causing a significant downfield shift to the 2.5 - 2.8 ppm region.[2] Since they are attached to a carbon (C1) with no protons, they are expected to appear as a singlet.

-

Amine Protons (Hi): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[6] They typically appear as a broad singlet and may not show coupling to adjacent protons.

Predicted ¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp peak.[7] The chemical shift is determined by the carbon's hybridization and the electronegativity of attached atoms. The analysis of molecular symmetry predicts eight distinct signals for 1-(1-propylcyclobutyl)methanamine.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| C8 | -C H₃ | 14 - 16 |

| C7 | -C H₂- | 18 - 22 |

| C3 | cyclobutane -C H₂- | 20 - 25 |

| C2, C4 | cyclobutane -C H₂- | 30 - 35 |

| C6 | -C H₂- | 38 - 42 |

| C1 | Quaternary cyclobutane C | 45 - 50 |

| C5 | -C H₂-NH₂ | 50 - 55 |

Causality Behind Predictions:

-

Alkyl Carbons (C8, C7, C6): These sp³ hybridized carbons appear in the upfield region of the spectrum (10-45 ppm). The terminal methyl carbon (C8) is the most shielded.

-

Cyclobutane Carbons (C1, C2, C3, C4): The chemical shifts of the cyclobutane carbons are influenced by ring strain and substitution. The unsubstituted C3 methylene carbon will be the most upfield of the ring carbons. The C2 and C4 carbons are equivalent by symmetry but distinct from C3. The quaternary carbon (C1) is the most substituted and will appear furthest downfield among the ring carbons.

-

Aminomethyl Carbon (C5): The direct attachment to the electronegative nitrogen atom deshields this carbon, shifting its resonance significantly downfield compared to other alkyl carbons.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and a systematic approach to instrument setup. This protocol outlines a self-validating workflow for the analysis of 1-(1-propylcyclobutyl)methanamine.

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(1-propylcyclobutyl)methanamine.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[8] Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

-

Gently vortex the vial until the sample is completely dissolved.

-

-

Transfer and Filtration:

-

To ensure magnetic field homogeneity, it is critical to remove any solid particles.[9] Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool.

-

Carefully transfer the filtered solution into a high-quality, clean 5 mm NMR tube. The sample height should be sufficient to cover the detection coils, typically around 4-5 cm.[10]

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift.

-

Perform shimming, an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the proton spectrum using standard parameters. A typical experiment on a 400-600 MHz spectrometer might involve 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C Spectrum: Acquire the carbon spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C (1.1%), more scans are required to achieve a good signal-to-noise ratio; 1024 scans with a 2-second relaxation delay is a common starting point.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

-

Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Conclusion

The comprehensive ¹H and ¹³C NMR analysis detailed in this guide provides a robust analytical fingerprint for the structural confirmation of 1-(1-propylcyclobutyl)methanamine. By understanding the predicted chemical shifts, multiplicities, and the underlying principles that govern them, researchers can confidently verify the identity and purity of this compound. The provided experimental protocol establishes a reliable method for obtaining high-quality data, which is an indispensable step in the rigorous process of drug discovery and development. The application of these spectroscopic principles ensures a high degree of scientific integrity and trustworthiness in the characterization of novel molecular entities.

References

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from Oregon State University Chemistry Department. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from OpenStax. [Link]

-

The Organic Chemistry Tutor. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. YouTube. [Link]

-

University of Wisconsin-Platteville. 1H NMR: Novice Level, Spectrum 8. Retrieved from Chemistry Department. [Link]

-

University of Regensburg. 1H NMR Spectroscopy. Retrieved from Institute of Organic Chemistry. [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from ACD/Labs. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

-

University of California, Davis. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from UC Davis Chemistry. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from Chemistry Steps. [Link]

-

University of Calgary. Ch 13 - Coupling. Retrieved from Chemistry Department. [Link]

-

University of Puget Sound. Sample Preparation. Retrieved from Chemistry Department. [Link]

-

University of Illinois Grainger College of Engineering. 13C-NMR. Retrieved from Materials Science and Engineering. [Link]

-

Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - Supporting Information. ACS Publications. [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

Electron Ionization Mass Spectrometry Fragmentation of 1-(1-propylcyclobutyl)methanamine

An In-depth Technical Guide:

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research and development. Mass spectrometry, particularly following electron ionization (EI), provides indispensable information regarding a molecule's structure through the analysis of its fragmentation patterns.[1] This guide offers an in-depth analysis of the predicted EI mass spectrometry fragmentation pathways for 1-(1-propylcyclobutyl)methanamine, a saturated amine containing a sterically hindered quaternary carbon within a strained cyclobutyl ring. By applying fundamental principles of physical organic chemistry, we can anticipate the primary cleavage events, including the dominant α-cleavage characteristic of amines, as well as fragmentation driven by the unique structural features of the propyl and cyclobutyl moieties. The predicted fragmentation patterns provide a roadmap for identifying this molecule and its analogs in complex matrices, serving as a critical resource for researchers in medicinal chemistry and drug metabolism.

Foundational Principles

The Analyte: 1-(1-propylcyclobutyl)methanamine

1-(1-propylcyclobutyl)methanamine is a primary amine with the molecular formula C₈H₁₇N.[2] It possesses a molecular weight of 127.23 g/mol , resulting in a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 127 under EI-MS conditions.[2]

-

Molecular Formula: C₈H₁₇N

-

Molecular Weight (Nominal): 127 Da

-

Structure:

(A proper chemical structure diagram would be placed here in a full document)

A key feature of this molecule is the primary amine attached to a carbon which is, in turn, bonded to a quaternary carbon atom that forms part of a cyclobutane ring. This intricate structure suggests multiple competing fragmentation pathways.

The Nitrogen Rule

The Nitrogen Rule is a fundamental principle in mass spectrometry that correlates the molecular weight of a compound to the number of nitrogen atoms it contains. The rule states that an organic molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value.[3][4] 1-(1-propylcyclobutyl)methanamine contains a single nitrogen atom and, accordingly, exhibits an odd molecular ion peak at m/z 127, providing an initial diagnostic clue to its composition.

Electron Ionization (EI) and Fragmentation

Electron ionization subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form an energetically unstable radical cation, known as the molecular ion ([M]⁺•).[5] This excess energy induces the molecular ion to fragment into smaller, more stable charged ions and neutral radicals or molecules.[6] The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern revealing its underlying structure.

Primary Fragmentation Pathways

The fragmentation of 1-(1-propylcyclobutyl)methanamine is predicted to be governed by three primary mechanistic pathways, driven by the amine functional group, the quaternary carbon center, and the strained cyclobutane ring.

Pathway A: Alpha (α)-Cleavage (Amine-Directed Fragmentation)

For aliphatic amines, the most favorable and often dominant fragmentation pathway is α-cleavage.[7][8][9] This process involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. The driving force is the formation of a highly stable, resonance-stabilized iminium cation.[4][9]

In 1-(1-propylcyclobutyl)methanamine, the bond between the methanamine carbon (-CH₂-) and the quaternary cyclobutyl carbon is the alpha bond. Its cleavage is the most probable fragmentation event.

-

Mechanism: The molecular ion undergoes cleavage, losing a 1-propylcyclobutyl radical.

-

Resulting Ion: [CH₂=NH₂]⁺

-

Predicted m/z: 30

-

Significance: This fragment is characteristic of primary amines with an unsubstituted α-carbon and is anticipated to be the base peak (the most intense peak) in the spectrum.[7][10]

Caption: Pathway A: Dominant α-cleavage leading to the base peak at m/z 30.

Pathway B: Cleavage at the Quaternary Carbon Center

The quaternary carbon of the cyclobutyl ring is a point of structural strain and a potential site for fragmentation. Cleavage of the bonds attached to this carbon can lead to the loss of the largest substituent, a principle that often governs fragmentation.

-

Mechanism 1: Loss of Propyl Radical: The bond between the cyclobutyl ring and the propyl group can break, with the charge being retained by the larger, nitrogen-containing fragment.

-

Resulting Ion: [M - C₃H₇]⁺ or [C₅H₁₀N]⁺

-

Predicted m/z: 127 - 43 = 84

-

-

Mechanism 2: Loss of Ethyl Radical: While less probable than the loss of the entire propyl group, fragmentation can also occur within the alkyl chain itself. Loss of an ethyl radical is a common fragmentation pattern for longer alkyl chains.[11]

-

Resulting Ion: [M - C₂H₅]⁺

-

Predicted m/z: 127 - 29 = 98

-

Caption: Pathway B: Fragmentation at the quaternary carbon.

Pathway C: Cyclobutane Ring Fragmentation

Cycloalkanes, particularly strained rings like cyclobutane, have characteristic fragmentation pathways that often involve ring-opening followed by the elimination of a stable neutral molecule, such as ethene (C₂H₄).[5][12]

-

Mechanism: The molecular ion at m/z 127 undergoes a ring-opening to form an acyclic radical cation. This intermediate can then rearrange and cleave to expel a neutral ethene molecule.

-

Resulting Ion: [M - C₂H₄]⁺• or [C₆H₁₃N]⁺•

-

Predicted m/z: 127 - 28 = 99

This process can also occur subsequent to other fragmentation events. For instance, the fragment ion at m/z 84 (from Pathway B) could itself undergo ring-opening and lose an ethene molecule.

-

Subsequent Fragmentation: Ion at m/z 84 → [C₅H₁₀N]⁺ - C₂H₄ → [C₃H₆N]⁺

-

Predicted m/z: 84 - 28 = 56

Caption: Pathway C: Ring fragmentation via loss of a neutral ethene molecule.

Summary of Predicted Key Fragment Ions

The table below consolidates the key fragment ions predicted to appear in the EI mass spectrum of 1-(1-propylcyclobutyl)methanamine. The relative abundance of these ions will depend on the stability of the resulting ion and the energetics of the fragmentation pathway.

| m/z | Proposed Ion Formula | Proposed Structure / Origin | Predicted Significance |

| 127 | [C₈H₁₇N]⁺• | Molecular Ion | Present, likely low intensity |

| 98 | [C₆H₁₂N]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical from propyl chain) | Moderate |

| 99 | [C₆H₁₃N]⁺• | [M - C₂H₄]⁺• (Loss of ethene from cyclobutyl ring) | Moderate |

| 84 | [C₅H₁₀N]⁺ | [M - C₃H₇]⁺ (Loss of propyl radical) | High |

| 56 | [C₃H₆N]⁺ | [m/z 84 - C₂H₄]⁺ (Loss of ethene from m/z 84 fragment) | Moderate |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (α-cleavage) | Base Peak |

Experimental Protocol and Validation

To empirically validate these predictions, the following experimental workflow is recommended.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of 1-(1-propylcyclobutyl)methanamine (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 25-250.

-

4.2 Data Analysis and Validation

The acquired spectrum should be compared against the predicted fragmentation pattern. The presence and relative intensities of the key ions (m/z 127, 99, 84, 56, and especially the base peak at m/z 30) will serve to confirm the structure. For ultimate validation, the experimental spectrum should be compared against a reference spectrum from an established database, such as the NIST/EPA/NIH Mass Spectral Library, if available.[7][10]

Conclusion

The in-silico fragmentation analysis of 1-(1-propylcyclobutyl)methanamine reveals a predictable yet complex pattern dominated by amine-directed α-cleavage, resulting in a characteristic base peak at m/z 30. Secondary fragmentation pathways originating from the quaternary carbon center and the strained cyclobutane ring provide further structural confirmation through ions at m/z 99, 84, and 56. This detailed guide provides researchers with a robust framework for the identification and structural confirmation of this compound, underscoring the predictive power of mass spectrometry when grounded in the fundamental principles of chemical reactivity.

References

- JoVE. (2023). Mass Spectrometry of Amines.

- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.

- CymitQuimica. (n.d.). CAS 959239-92-0: (1-propylcyclobutyl)methanamine.

- Goldsmith, C. F., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern.

- University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Traldi, P., et al. (n.d.). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. Retrieved from [Link]

- University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Whitman College. (n.d.). GCMS Section 6.15.

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Audier, H. E., et al. (2025). The Fragmentation Mechanism of Cyclobutanol. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation.

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. CAS 959239-92-0: (1-propylcyclobutyl)methanamine [cymitquimica.com]

- 3. Video: Mass Spectrometry of Amines [jove.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. whitman.edu [whitman.edu]

- 12. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

Theoretical Conformational Analysis of Propylcyclobutylmethanamine: A Structural Dynamics Guide

The following technical guide provides a comprehensive theoretical conformational analysis of Propylcyclobutylmethanamine .

Given the ambiguity of the nomenclature (regiochemistry of the propyl group), this guide utilizes 3-propylcyclobutylmethanamine as the primary model system. This specific isomer (1,3-disubstituted) offers the most rigorous case study for conformational analysis, as it uniquely couples ring puckering dynamics with cis/trans stereoselectivity, a critical consideration in modern drug design (e.g., scaffold hopping from cyclohexanes).

Executive Summary

Propylcyclobutylmethanamine represents a high-value "sp3-rich" scaffold in medicinal chemistry, offering a rigidified alternative to linear alkyl chains while avoiding the metabolic liabilities of larger lipophilic rings like cyclohexane. However, the cyclobutane core is not a static flat square; it is a dynamic, puckering entity.[1][2]

This guide details the theoretical framework for analyzing the conformational landscape of this molecule. We focus on the interplay between the cyclobutane ring puckering mode (the "butterfly" motion) and the regiochemical positioning of the propyl and methanamine substituents. Understanding these dynamics is essential for predicting binding affinity, as the vector alignment of the amine pharmacophore is strictly coupled to the ring's low-frequency vibrational modes.

Structural Scope & Model Definition

To ensure scientific rigor, we define the primary model for this analysis as 3-propylcyclobutylmethanamine .

-

Core Scaffold: Cyclobutane (

). -

Substituents:

-

Position 1: Methanamine group (

), acting as the primary polar pharmacophore. -

Position 3: Propyl group (

), acting as the lipophilic anchor.

-

-

Isomerism: This system exhibits cis (substituents on the same face) and trans (opposite faces) diastereomers, the stability of which is counter-intuitive compared to cyclohexane models.

Computational Methodology

Reliable conformational analysis requires a tiered computational approach. Simple molecular mechanics (MM) often fail to accurately capture the subtle electronic barrier of ring inversion (~1.5 kcal/mol).

Recommended Protocol

-

Exhaustive Search (Stochastic): Use Monte Carlo (MC) or Molecular Dynamics (MD) with the MMFF94x or OPLS4 force field to generate initial rotamer populations.

-

Geometry Optimization (DFT): Re-optimize all unique conformers using Density Functional Theory.

-

Functional:wB97X-D or B3LYP-D3(BJ) (Includes dispersion corrections critical for alkyl chain folding).

-

Basis Set:6-311++G(d,p) (Diffuse functions are mandatory for the lone pair on Nitrogen).

-

-

Vibrational Analysis: Frequency calculations to confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

-

Solvation: Apply SMD (Solvation Model based on Density) for water or DMSO to simulate physiological or assay conditions.

Workflow Visualization

The following diagram outlines the logical flow for determining the global minimum.

Figure 1: Computational workflow for identifying the global energy minimum and relevant conformers.

Conformational Landscape Analysis

The Ring Puckering Phenomenon

Unlike the chair conformation of cyclohexane, cyclobutane adopts a puckered "wing" conformation .[1] The ring bends to relieve torsional strain caused by eclipsed hydrogens.[1]

-

Puckering Angle (

): Typically -

Inversion Barrier: Very low (~1.5 kcal/mol), allowing rapid "wing flapping" at room temperature.

The "Cis-Effect" in 1,3-Disubstituted Cyclobutanes

This is the most critical theoretical insight for this molecule.

-

Cyclohexane Rule (General): Trans-1,4 is more stable (diequatorial).

-

Cyclobutane Rule (Specific): Cis-1,3 is more stable.

Why? In the puckered cyclobutane ring, the cis-1,3 isomer places both the propyl and methanamine groups in pseudo-equatorial positions. The trans-1,3 isomer forces one group to be pseudo-axial while the other is pseudo-equatorial.

| Isomer | Conformation | Stability | Pharmacophore Vector |

| Cis-1,3 | Di-pseudo-equatorial ( | Global Minimum | "U-shape" (Substituents diverge but on same face) |

| Trans-1,3 | Axial/Equatorial ( | Higher Energy (~1-2 kcal/mol) | Linear/Extended |

Side Chain Dynamics

-

Propyl Chain: The propyl group will adopt an anti (extended) conformation in the global minimum to minimize steric clash with the ring hydrogens. Gauche defects add ~0.6 kcal/mol per kink.

-

Methanamine Rotation: The

bond has three staggered rotamers. The preferred rotamer orients the Nitrogen lone pair away from the ring to minimize electrostatic repulsion with the ring electron density (bent bonds).

Intramolecular Interactions & Electronic Effects

Through-Space Interactions

In the cis isomer, if the propyl chain folds back (gauche), there is a theoretical possibility of non-covalent dispersion interactions between the alkyl chain and the amine. However, in polar solvents (simulated by SMD), the extended conformation dominates.

Hydrogen Bonding

-

Intramolecular: Rare. The geometry of the methanamine side chain (

) generally prevents the amine protons from forming a stable H-bond with the cyclobutane ring strain density. -

Intermolecular: The primary amine is a potent H-bond donor/acceptor. In the cis-conformation, the amine is highly accessible; in the trans-conformation (if axial), the ring bulk may slightly shield the nitrogen approach vector.

Pharmacophore Mapping & Drug Design Implications[3]

For drug development professionals, the conformation dictates the Exit Vector —the angle at which the functional group projects from the scaffold.

Figure 2: Pharmacophoric vector alignment based on stereochemistry.

-

Application: If replacing a flexible linear chain (e.g., 1,5-diaminopentane derivative), the Trans-1,3 isomer mimics the extended linear chain. If mimicking a curved region of a macrocycle or a cis-cyclohexane, the Cis-1,3 isomer is the bioisostere of choice.

Experimental Validation Protocols

Theoretical models must be validated. The following assays confirm the predicted conformational bias.

NMR Spectroscopy ( and )

-

Coupling Constants (

): The methanamine-

Cis (equatorial) typically shows smaller coupling constants due to dihedral angles.

-

Trans (axial) often shows larger coupling (anti-periplanar relationship).

-

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the Propyl terminal

. -

Result: If Cis, NOE signals may be observed at the Methanamine

(if propyl folds). If Trans, NOE is impossible across the ring face.

-

Infrared Spectroscopy (IR)

-

C-H Stretching: The strained C-H bonds of cyclobutane absorb at higher frequencies (~2980-3000 cm⁻¹) than typical alkanes.

-

Amine Shift: The

stretch frequency is sensitive to the local electrostatic environment. A shift indicates if the amine is involved in H-bonding or is free.

References

-

Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Angewandte Chemie International Edition, 25(4), 312-322. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis rules for 1,3-disubstituted cycloalkanes). Link

-

Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry, 8, 271-421. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Standard for dispersion-corrected DFT). Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. (SMD Model Reference). Link

Sources

An In-depth Technical Guide to the Chemical Space of Substituted Cyclobutane Amines

Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique tool for drug designers to navigate complex biological landscapes. This guide provides a comprehensive exploration of the chemical space of substituted cyclobutane amines, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced synthetic strategies required to access this important class of molecules, analyze the conformational intricacies that dictate their biological activity, and showcase their application as versatile bioisosteres in drug discovery programs. This document is designed to be a practical and insightful resource, bridging fundamental principles with field-proven applications.

Introduction: The Rise of the Cyclobutane Scaffold in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Saturated carbocycles are increasingly sought-after as replacements for traditional aromatic and flexible aliphatic linkers, offering a path to escape "flatland" and explore new dimensions of chemical space.[1] Among these, the cyclobutane ring holds a privileged position. Its unique puckered structure and the defined spatial vectors of its substituents provide a level of conformational restriction that is highly advantageous for optimizing ligand-receptor interactions.[2][3]

Substituted cyclobutane amines, in particular, have garnered significant interest. The amine functionality serves as a crucial anchor for biological interactions, either as a key pharmacophoric element or as a versatile handle for further chemical elaboration. The strategic placement of substituents on the cyclobutane core allows for the precise orientation of these functional groups, leading to improvements in potency, selectivity, and pharmacokinetic properties.[2] This guide will provide the foundational knowledge and practical insights necessary to effectively harness the potential of substituted cyclobutane amines in your research endeavors.

Navigating the Synthetic Landscape: Accessing Substituted Cyclobutane Amines

The construction of the strained four-membered ring of cyclobutanes with specific substitution patterns and stereochemistry presents a formidable synthetic challenge. However, a number of robust methodologies have been developed to access this valuable chemical space.

The Power of [2+2] Cycloadditions

The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, involving the union of two alkene components.[4] These reactions can be promoted by various means, with photochemical and metal-catalyzed methods being the most prevalent.

-

Photochemical [2+2] Cycloadditions: Visible-light mediated cycloadditions, often employing a ruthenium(II) photocatalyst, have proven effective for the heterodimerization of dissimilar acyclic enones, yielding a diverse range of tri- and tetrasubstituted cyclobutanes with good to excellent diastereoselectivity.[5] The reaction is initiated by the photoexcited catalyst, which engages with one of the alkene partners to initiate the cycloaddition cascade.

-

Allenoate-Alkene [2+2] Cycloadditions: A rapid and robust method for the synthesis of 1,3-substituted cyclobutanes involves the [2+2] cycloaddition of terminal alkenes with allenoates.[5][6] This approach offers high yields under simple reaction conditions, making it an attractive strategy for library synthesis.[6] The resulting cyclobutane products can be further functionalized to introduce amine groups.[6]

Ring Contraction and Expansion Strategies

Alternative approaches to cyclobutane synthesis involve the manipulation of larger or smaller ring systems.

-

Ring Contraction of Pyrrolidines: A novel and stereospecific method for the synthesis of substituted cyclobutanes involves the contraction of pyrrolidines.[7] This transformation proceeds through the generation of a 1,1-diazene intermediate from the pyrrolidine, which then extrudes nitrogen to form a 1,4-biradical.[7][8] Rapid C-C bond formation from this biradical affords the cyclobutane product with retention of stereochemistry.[7] This method has demonstrated exceptional diastereo- and enantiocontrol, providing access to enantiopure cyclobutane derivatives.[7][8]

Functionalization of Pre-existing Cyclobutane Scaffolds

The direct functionalization of C-H bonds on a pre-formed cyclobutane ring is an increasingly powerful strategy for accessing diverse derivatives.[9] This approach avoids the need to carry sensitive functional groups through a multi-step synthesis. Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides, for instance, can provide a variety of structurally diverse products.[5]

The Conformational Dimension: How Structure Dictates Function

The biological activity of a molecule is intimately linked to its three-dimensional shape. The cyclobutane ring is not flat but exists in a puckered or bent conformation to alleviate torsional strain.[10][11] This puckering has profound implications for the spatial orientation of substituents and, consequently, for how the molecule interacts with its biological target.

The Puckered Nature of the Cyclobutane Ring

Cyclobutane adopts a non-planar, puckered conformation where one carbon atom is bent out of the plane of the other three by approximately 25-30 degrees.[2][10] This puckering minimizes the eclipsing interactions between adjacent C-H bonds, a significant source of torsional strain in a planar conformation.[10][11] The ring undergoes rapid inversion between two equivalent puckered conformations.[12]

Substituent Effects on Conformational Preference

The introduction of substituents on the cyclobutane ring can influence the conformational equilibrium. Larger substituents generally prefer to occupy pseudo-equatorial positions to minimize steric interactions.[12] The interplay of steric and electronic effects of multiple substituents can lead to a preference for a single, well-defined conformation. This conformational locking is a key feature that medicinal chemists exploit to pre-organize a molecule for optimal binding to a target protein.[1]

Diagram 1: Conformational Puckering of a Monosubstituted Cyclobutane

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. mdpi.com [mdpi.com]

- 5. Cyclobutane synthesis [organic-chemistry.org]

- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Primary Amines

Introduction: The Enduring Importance of Primary Amines in Drug Discovery

Primary amines are a cornerstone of medicinal chemistry, representing a fundamental functional group in a vast array of endogenous molecules and approved pharmaceuticals.[1] From neurotransmitters that govern our moods to life-saving drugs, the primary amine moiety is a privileged scaffold, offering a key interaction point for biological targets. The synthesis of novel primary amines is a continuous endeavor in the quest for new therapeutics.[][3][4] However, a newly synthesized molecule is merely a starting point. A rigorous and systematic evaluation of its biological activity is paramount to unlocking its therapeutic potential.

This guide provides a comprehensive overview of the strategies and methodologies for the biological activity screening of novel primary amines. We will delve into the design of a robust screening cascade, explore key assay types with detailed protocols, and discuss the critical transition from a screening "hit" to a viable "lead" compound. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the multifaceted process of discovering the next generation of amine-based therapeutics.

Chapter 1: Designing a Robust Screening Cascade for Novel Primary Amines

A successful screening campaign is not a single experiment but a strategically designed, multi-tiered process known as a screening cascade. The overarching principle is to efficiently and cost-effectively triage a large number of compounds, progressively enriching for those with the desired biological activity and drug-like properties. The design of this cascade is critical and should be tailored to the specific therapeutic goals of the research program.

The causality behind a tiered approach is rooted in resource management and the progressive increase in the complexity and cost of assays. Initial, high-throughput screens are designed to be rapid and scalable, casting a wide net to identify any molecule with a hint of the desired activity.[5][6] Subsequent tiers involve more complex, lower-throughput assays that provide deeper insights into the mechanism of action, selectivity, and potential liabilities of the initial "hits."

Below is a conceptual workflow for a typical screening cascade for novel primary amines.

Caption: A generalized screening cascade for novel primary amines.

Chapter 2: Primary Screening: The First Look at Biological Activity

The initial step in any screening campaign is to assess the general biological activity of the novel primary amines. A crucial component of this is evaluating cytotoxicity.

Cytotoxicity Assays: The Essential First Filter

Cytotoxicity assays are fundamental in early drug discovery to identify compounds that induce cell damage or death.[7] A compound that is highly cytotoxic may be a candidate for an oncology therapeutic, but for most other indications, cytotoxicity is an undesirable off-target effect.[8] Therefore, running a cytotoxicity assay upfront allows for the early deselection of compounds that are non-specifically killing cells, saving valuable resources.[9]

There are numerous methods to assess cytotoxicity, each with its own advantages and disadvantages. Common assays measure metabolic activity, membrane integrity, or apoptosis.[10]

| Assay Type | Principle | Advantages | Disadvantages |

| MTT/XTT Assays | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Inexpensive, well-established, suitable for HTS. | Can be affected by compounds that interfere with cellular metabolism. |

| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells. | Highly sensitive, rapid, suitable for HTS. | More expensive than MTT, can be affected by compounds that modulate ATP levels. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Direct measure of cell death, non-lytic. | Less sensitive for early-stage apoptosis. |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Simple, inexpensive. | Low-throughput, subjective.[9] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of novel primary amines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cell line appropriate for the therapeutic area (e.g., HEK293 for general toxicity, a cancer cell line for oncology).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Novel primary amine compounds dissolved in DMSO.

-

MTT reagent (5 mg/mL in sterile PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Multi-channel pipette and plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the novel primary amines in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic compound).

-

Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental goals.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Chapter 3: Target-Based Screening Strategies

For many drug discovery programs, the goal is to identify compounds that interact with a specific biological target, such as a receptor or an enzyme. Primary amines are common ligands for G protein-coupled receptors (GPCRs) and substrates or inhibitors for various enzymes.[1][11]

Receptor-Ligand Binding Assays

These assays are used to identify and characterize the interaction between a ligand (the novel primary amine) and a receptor.[12][13] They are crucial for determining the binding affinity of a compound for its target.[14]

A common format is the competitive binding assay, where the novel compound's ability to displace a known, labeled ligand (often a radioligand) from the receptor is measured.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay.

Materials:

-

Cell membranes or purified receptors expressing the target of interest.

-

A known radioligand for the target receptor (e.g., [3H]-dopamine for dopamine receptors).

-

Novel primary amine compounds at various concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In each well of a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the novel primary amine compound at varying concentrations.

-

Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with the bound radioligand on the filter while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The ability of the novel primary amine to inhibit the binding of the radioligand is used to calculate its inhibition constant (Ki), a measure of its binding affinity.

Enzyme Inhibition Assays

Many primary amines are designed to inhibit the activity of specific enzymes, such as monoamine oxidases (MAOs) in the context of neurodegenerative diseases.[1] Enzyme inhibition assays are designed to measure the effect of a compound on the rate of an enzymatic reaction.[15]

These assays can be continuous, where the reaction is monitored in real-time, or stopped-time, where the reaction is allowed to proceed for a set time before being stopped and the product measured.[15]

Experimental Protocol: Generic Fluorogenic Enzyme Inhibition Assay

This protocol describes a general method for an enzyme inhibition assay using a fluorogenic substrate.

Materials:

-

Purified enzyme of interest.

-

A fluorogenic substrate that produces a fluorescent product upon enzymatic cleavage.

-

Novel primary amine compounds at various concentrations.

-

Assay buffer.

-

96- or 384-well black plates.

-

A fluorescence plate reader.

Procedure:

-

Compound Pre-incubation: In the wells of the plate, add the enzyme and the novel primary amine at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Kinetic or Endpoint Reading: Measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different concentrations of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Chapter 4: From Hit to Lead: Optimizing Promising Candidates

A "hit" from a primary screen is a compound that shows the desired activity but is typically far from being a drug. The hit-to-lead (H2L) process is a critical phase in drug discovery where initial hits are optimized to improve their potency, selectivity, and drug-like properties.[16] This iterative process involves close collaboration between medicinal chemists and biologists.

The primary goals of the H2L phase include:

-

Improving Potency: Modifying the chemical structure of the hit to enhance its interaction with the target, thereby increasing its biological activity.[16]

-

Enhancing Selectivity: Ensuring the compound interacts specifically with the intended target and not with other related or unrelated targets to minimize off-target effects.[16]

-

Optimizing ADME Properties: Improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound to ensure it can reach its target in the body and have a suitable duration of action.[17]

-

Reducing Toxicity: Modifying the compound to eliminate or reduce any observed cytotoxicity or other toxic liabilities.

This process often involves the synthesis and testing of numerous analogs of the initial hit to build a structure-activity relationship (SAR).

Below is a diagram illustrating the iterative nature of the hit-to-lead optimization process.

Caption: The iterative cycle of hit-to-lead optimization.

Chapter 5: Data Analysis and Interpretation in High-Throughput Screening

High-throughput screening (HTS) generates vast amounts of data, and rigorous data analysis is essential to extract meaningful results and make informed decisions.[6][18] The primary goals of HTS data analysis are to identify "hits" with high confidence, eliminate false positives and false negatives, and ensure the data is of high quality.[19]

Key steps in HTS data analysis include:

-

Data Normalization: Raw data from the plate reader is normalized to account for plate-to-plate and well-to-well variations. This is typically done using positive and negative controls on each plate.

-

Quality Control: Statistical parameters such as the Z'-factor and signal-to-background ratio are calculated for each plate to ensure the assay is robust and the data is reliable.

-

Hit Identification: A "hit" is defined as a compound that produces a response above a certain threshold. This threshold is often set based on the standard deviation of the negative controls (e.g., >3 standard deviations).

-

Dose-Response Analysis: For confirmed hits, dose-response curves are generated by plotting the compound's activity against its concentration. From these curves, key parameters like the IC50 (for inhibitors) or EC50 (for activators) are calculated.

The following table shows example data from a primary screen and subsequent dose-response analysis for a set of novel primary amines.

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Cytotoxicity (IC50 in µM) |

| PA-001 | 85.2 | 0.5 | > 50 |

| PA-002 | 15.6 | > 50 | > 50 |

| PA-003 | 92.1 | 0.2 | 1.2 |

| PA-004 | 55.8 | 8.9 | > 50 |

In this example, PA-001 and PA-003 would be considered strong hits from the primary screen. However, upon further analysis, PA-003 is found to be cytotoxic at a concentration close to its active concentration, making it a less desirable candidate. PA-001, being potent and non-toxic, would be prioritized for further investigation.

Chapter 6: In Vivo Efficacy Models: The Bridge to Clinical Relevance

While in vitro assays are essential for initial screening and optimization, they cannot fully replicate the complex biological environment of a living organism. Therefore, promising lead compounds must eventually be tested in in vivo animal models to assess their efficacy and safety.[20]

The choice of animal model is critical and depends on the disease being studied.[21] These models are used to evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the lead compound.[22] For example, a novel primary amine targeting a neurological disorder might be tested in a rodent model of that disease to see if it can reverse or slow disease progression.[23]

Successful in vivo studies provide the crucial evidence needed to advance a compound into preclinical development and, ultimately, human clinical trials.

Conclusion

The biological activity screening of novel primary amines is a systematic and data-driven process that is fundamental to modern drug discovery. By designing a robust screening cascade that incorporates a tiered approach of primary, secondary, and in vivo assays, researchers can efficiently identify and optimize promising new therapeutic agents. A thorough understanding of the principles behind each assay, coupled with rigorous data analysis, is essential for navigating the path from a newly synthesized molecule to a potential life-changing medicine.

References

- Application Notes and Protocols for High-Throughput Screening Assays Involving Primary Amines - Benchchem.

- High throughput screening techniques in the pharmaceutical industry - YouTube.

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess | Request PDF - ResearchGate.

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH.

- High-throughput screening - Wikipedia.

- Synthesis and Biological Activities of Novel Amine-Derived Bis-Azoles as Potential Antibacterial and Antifungal Agents - PubMed.

- High-Throughput Screening - Sigma-Aldrich.

- Receptor-Ligand Binding Assays - Revvity.

- Cytotoxicity Assays | Thermo Fisher Scientific - US.

- Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols - MDPI.

- Prodrugs for Amines - PMC - NIH.

- Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC.

- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.

- Trace amine-associated receptors and their ligands - PMC - NIH.

- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC - NIH.

- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate.

- Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.

- Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - MDPI.

- Custom Amine Synthesis Services - BOC Sciences.

- Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry.

- Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC.

- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate.

- Proximity-driven acceleration of challenging solid-phase peptide couplings - PNAS.

- Comprehensive Analysis of High-Throughput Screening Data - SPIE Digital Library.

- Receptor–ligand binding assays: Technologies and Applications | Request PDF - ResearchGate.

- Quick and broad amine synthesis clears easier path to drug compounds | C&EN Global Enterprise - ACS Publications.

- Cytotoxicity assays - Sigma-Aldrich.

- Long-Term Co-Exposure to Nanopolystyrene and Heterocyclic Aromatic Amines Induces Neurotoxicity in Zebrafish via the MAPK Pathway | Journal of Agricultural and Food Chemistry - ACS Publications.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- About Ligand Binding Assays - Gifford Bioscience.

- Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines | Journal of Chemical Information and Modeling - ACS Publications.

- Preparation and Immune Protective Efficacy Evaluation of PCV2d Cap–COS Bioconjugate Candidate Vaccine.

- Hit to Lead Assays: Accelerating Early Drug Discovery - BellBrook Labs.

- Research could enable assembly line synthesis of prevalent amine-containing drugs.

- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC.

- Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach - YouTube.

- Receptor-ligand binding assays: technologies and applications - PubMed.

- in vivo preclinical studies for drug discovery - YouTube.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. High-throughput screening - Wikipedia [en.wikipedia.org]

- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols | MDPI [mdpi.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. old.sk.ru [old.sk.ru]

- 18. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. m.youtube.com [m.youtube.com]

- 21. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

In-Silico Modeling of 1-(1-propylcyclobutyl)methanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: This guide provides a comprehensive technical overview of in-silico modeling strategies for the exploration of 1-(1-propylcyclobutyl)methanamine derivatives. Aimed at researchers, medicinal chemists, and drug development professionals, this document details the application of computational techniques, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction, to accelerate the discovery and optimization of novel therapeutic agents based on this scaffold. By integrating theoretical principles with practical, step-by-step protocols, this guide serves as a valuable resource for leveraging computational chemistry to navigate the complexities of modern drug design.

Introduction: The Therapeutic Potential of 1-(1-propylcyclobutyl)methanamine Derivatives

The 1-(1-propylcyclobutyl)methanamine scaffold is a unique chemical entity characterized by a cyclobutane ring substituted with both a propyl group and a methanamine group.[1] This structure presents an interesting combination of a strained cyclobutyl ring, which can influence conformational rigidity, and a flexible propyl-methanamine side chain that can explore various interaction spaces within a biological target. The amine group provides a key site for hydrogen bonding, a critical interaction in many drug-receptor binding events.[1] Derivatives of similar cycloalkylamine structures have shown promise as inhibitors of serotonin, norepinephrine, and dopamine transporters, suggesting potential applications in treating major depressive disorder.

In-silico modeling, also known as computer-aided drug design (CADD), offers a powerful suite of tools to efficiently explore the therapeutic potential of 1-(1-propylcyclobutyl)methanamine derivatives.[2][3] By employing computational methods, researchers can predict how these molecules will interact with their biological targets, estimate their pharmacological properties, and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.[2]

Foundational In-Silico Strategies: A Multi-faceted Approach

A robust in-silico evaluation of 1-(1-propylcyclobutyl)methanamine derivatives requires a multi-pronged approach that integrates various computational techniques. This workflow can be visualized as a funnel, starting with high-throughput methods to screen large virtual libraries and progressively using more computationally intensive and accurate methods to refine a smaller set of promising candidates.

Figure 2: A schematic workflow for performing molecular dynamics simulations of a ligand-protein complex.

QSAR Modeling: Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [4][5]For 1-(1-propylcyclobutyl)methanamine derivatives, QSAR models can be developed to predict the activity of untested compounds and guide the design of new derivatives with improved potency. [4]

Rationale and Experimental Choices

The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities. [6]A variety of molecular descriptors, such as physicochemical properties, topological indices, and 3D descriptors, are used to represent the chemical structures. Machine learning algorithms, including multiple linear regression, partial least squares, and random forest, are commonly employed to build the QSAR model. [7]

Step-by-Step Protocol for QSAR Modeling

-

Data Collection and Curation:

-

Compile a dataset of 1-(1-propylcyclobutyl)methanamine derivatives with their corresponding biological activities (e.g., IC50 values).

-

Curate the dataset to remove any inconsistencies or errors.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors for each compound in the dataset.

-

-

Model Building and Validation:

-

Split the dataset into training and test sets.

-

Use the training set to build the QSAR model with a suitable machine learning algorithm.

-

Validate the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

-

Model Application:

-

Use the validated QSAR model to predict the activity of new, virtual derivatives.

-

ADMET Prediction: Assessing Drug-like Properties

In addition to biological activity, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. In-silico ADMET prediction models can provide early warnings of potential liabilities, saving time and resources in the drug development process. [8]

Rationale and Experimental Choices

A variety of computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMET-AI. [9][10]These tools use a combination of QSAR models and rule-based systems to predict a wide range of ADMET properties, including solubility, permeability, metabolic stability, and potential toxicities. [11]

Key ADMET Properties to Evaluate

-

Absorption: Lipophilicity (logP), aqueous solubility, and intestinal absorption.

-

Distribution: Plasma protein binding and blood-brain barrier permeability.

-

Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, and hepatotoxicity.

Data Presentation: ADMET Profile of Lead Candidates

| Property | Compound X | Compound Y | Desirable Range |

| logP | 2.9 | 3.6 | < 5 |

| Solubility | High | Moderate | High |

| BBB Permeability | Yes | No | Target Dependent |

| CYP2D6 Inhibition | No | Yes | No |

| hERG Inhibition | No | No | No |

Table 2: Example of an in-silico ADMET profile for lead candidates.

Conclusion: Integrating In-Silico Modeling for Accelerated Drug Discovery

The in-silico modeling strategies outlined in this guide provide a powerful framework for the systematic exploration of 1-(1-propylcyclobutyl)methanamine derivatives. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of this promising scaffold, prioritize the synthesis of the most promising candidates, and ultimately accelerate the discovery and development of novel therapeutics. The iterative application of these computational techniques, in close collaboration with experimental validation, is key to navigating the complex landscape of modern drug discovery.

References

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry. [Link]

-

Zheng, F., et al. (2023). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]

-

Verma, J., et al. (2010). 3D-QSAR in drug design--a review. PubMed. [Link]

-

Simulations Plus. ADMET Predictor®. [Link]

-

Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

-

BV-BRC. Small Molecule Ligand Docking Service. [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

NIH. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

-

InSilicoMinds. Leverage our In Silico Solutions for Small Molecules Drug Development. [Link]

-

Rowan Scientific. ADMET Prediction. [Link]

-

NIH. (2022). Quantitative structure–activity relationship-based computational approaches. [Link]

-

Learn Molecular Dynamics. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Bonvin Lab. Small molecule docking. [Link]

-

Sygnature Discovery. ADMET Prediction Software. [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Virtual Drug Design Simulations. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]

-

Science Publishing Group. (2019). A Concise Review on the Significance of QSAR in Drug Design. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

LigParGen Server. NAMD Protein Ligand Complex Simulations. [Link]

-

ADMET-AI. ADMET-AI. [Link]

-

arXiv. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. [Link]

-

Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. [Link]

-